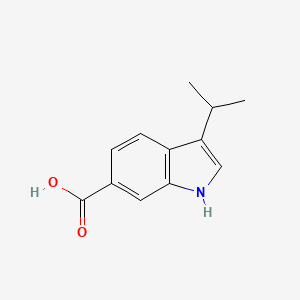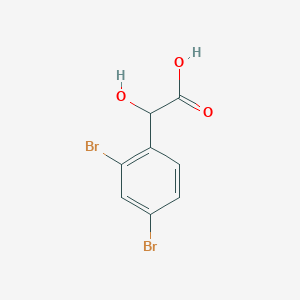
3-Isopropyl-1H-indole-6-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isopropyl-1H-indole-6-carboxylic Acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their biological activities and are present in various alkaloids, which play crucial roles in cell biology
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-1H-indole-6-carboxylic Acid typically involves the Fischer indole synthesis method. This method uses cyclohexanone and phenylhydrazine hydrochloride under reflux conditions with methanesulfonic acid in methanol to yield the desired indole derivative . Another method involves the reaction of indoles with methyl isopropyl ketone and anhydrous zinc chloride, followed by the addition of phosgene and sodium hydroxide to obtain the carboxylic acid derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis or other optimized synthetic routes that ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
化学反応の分析
Types of Reactions: 3-Isopropyl-1H-indole-6-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield different indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as halogens and nitrating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles and carboxylic acid derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3-Isopropyl-1H-indole-6-carboxylic Acid has diverse applications in scientific research:
作用機序
The mechanism of action of 3-Isopropyl-1H-indole-6-carboxylic Acid involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to multiple receptors and enzymes, influencing biological processes.
Pathways Involved: The compound may regulate signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Indole-3-acetic Acid: A plant hormone involved in growth regulation.
Indole-3-carboxylic Acid: Known for its role in plant and microbial metabolism.
Uniqueness: 3-Isopropyl-1H-indole-6-carboxylic Acid stands out due to its unique isopropyl substitution, which may confer distinct biological and chemical properties compared to other indole derivatives .
特性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
3-propan-2-yl-1H-indole-6-carboxylic acid |
InChI |
InChI=1S/C12H13NO2/c1-7(2)10-6-13-11-5-8(12(14)15)3-4-9(10)11/h3-7,13H,1-2H3,(H,14,15) |
InChIキー |
WPGCAOKQGUHNNQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CNC2=C1C=CC(=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[4-(1-Boc-3-azetidinyl)-1-piperazinyl]benzoic Acid](/img/structure/B13703529.png)


![1-[2-(tert-Butyl)phenyl]-2-pyrrolidinone](/img/structure/B13703552.png)







